molecular formula C15H17N3O B7645744 1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone

1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone

Cat. No. B7645744
M. Wt: 255.31 g/mol
InChI Key: CXBMWOQAUZJFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DPIE and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DPIE is not fully understood. However, it has been reported that DPIE inhibits the activity of MMPs by binding to their active site. DPIE has also been reported to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
DPIE has been reported to have various biochemical and physiological effects. DPIE has been reported to inhibit the activity of MMPs, which are involved in tissue remodeling and repair. DPIE has also been reported to induce apoptosis, which is a programmed cell death process.

Advantages and Limitations for Lab Experiments

The advantages of using DPIE in lab experiments include its potential applications in cancer research and neuroscience. The limitations of using DPIE in lab experiments include the limited availability of this compound and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DPIE. One direction is to study the potential applications of DPIE in the treatment of cancer and other diseases. Another direction is to study the mechanism of action of DPIE in more detail. Additionally, further research is needed to determine the safety and efficacy of DPIE for human use.

Synthesis Methods

The synthesis of DPIE has been reported using different methods. One of the methods involves the reaction of 2-(3,5-dimethylpyrazol-1-yl)ethanone with indole in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-(3,5-dimethylpyrazol-1-yl)ethanone with indole in the presence of a base catalyst. The yield of DPIE using these methods is reported to be around 50-60%.

Scientific Research Applications

DPIE has been the subject of scientific research due to its potential applications in various fields. One of the applications of DPIE is in the field of cancer research. DPIE has been reported to inhibit the growth of cancer cells by inducing apoptosis. DPIE has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
DPIE has also been studied for its potential application in the field of neuroscience. DPIE has been reported to enhance the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression and other psychiatric disorders.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-11-9-12(2)18(16-11)10-15(19)17-8-7-13-5-3-4-6-14(13)17/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBMWOQAUZJFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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